3-Bromo-8-ethylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-8-ethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVQQBLRSDMTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN2C1=NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 8-ethylimidazo[1,2-a]pyridine
Starting Material: 8-ethylimidazo[1,2-a]pyridine.
Reagent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
-
Cyclization Reactions
Starting Material: 2-aminopyridine and 1,3-dibromo-2-propanone.
Reagent: Base such as potassium carbonate.
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote cyclization, forming the imidazo[1,2-a]pyridine ring system with bromine at the third position.
Industrial Production Methods
Industrial production of 3-bromo-8-ethylimidazo[1,2-a]pyridine typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The ethyl group at the eighth position can undergo electrophilic substitution reactions, introducing various functional groups.
-
Oxidation and Reduction Reactions
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution Products: 3-amino-8-ethylimidazo[1,2-a]pyridine, 3-thio-8-ethylimidazo[1,2-a]pyridine.
Oxidation Products: 3-bromo-8-formylimidazo[1,2-a]pyridine, 3-bromo-8-carboxyimidazo[1,2-a]pyridine.
Reduction Products: Dihydro-3-bromo-8-ethylimidazo[1,2-a]pyridine.
Scientific Research Applications
Synthesis of 3-Bromo-8-ethylimidazo[1,2-a]pyridine
The synthesis of this compound involves several chemical reactions that yield this compound with high purity and yield. One notable method includes the use of palladium-catalyzed reactions to functionalize the imidazo[1,2-a]pyridine structure. The synthetic routes typically involve:
- Formation of Imidazo[1,2-a]pyridine Core : Starting from simpler precursors, the imidazo[1,2-a]pyridine core is constructed through cyclization reactions.
- Bromination : The introduction of the bromine atom occurs post-cyclization, often utilizing brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity and yield.
These methods have been documented to produce the compound efficiently while minimizing by-products and enhancing scalability for industrial applications .
Biological Activities
This compound exhibits various biological activities that are currently under investigation:
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating multidrug-resistant tuberculosis (MDR-TB). Research indicates that modifications to the structure can enhance potency against Mycobacterium tuberculosis. For instance, derivatives with carboxylate groups showed minimum inhibitory concentrations (MIC) ranging from 0.003 to 0.05 μM .
Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. Imidazo[1,2-a]pyridines have been implicated in cognitive enhancement by antagonizing adenosine A2A receptors, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that these compounds may improve cognitive function by reducing amyloid-beta accumulation and tau hyperphosphorylation .
Case Study 1: Antitubercular Activity
A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and screened for their antitubercular activity. The study found that certain derivatives exhibited significant activity against MDR-TB strains. The research emphasized structure-activity relationships (SAR), which indicated that specific substitutions on the imidazo[1,2-a]pyridine core could dramatically enhance efficacy .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds based on the imidazo[1,2-a]pyridine scaffold demonstrated a reduction in neuroinflammation and improved motor functions. The mechanism was linked to the modulation of neurotransmitter systems and inhibition of neurotoxic pathways .
| Compound | Activity Type | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Antitubercular | 0.003 - 0.05 | Effective against MDR-TB |
| Derivative A | Neuroprotective | N/A | Improved cognitive function in models |
| Derivative B | Antimicrobial | N/A | Broad-spectrum activity |
Biological Activity
3-Bromo-8-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by an ethyl group at the eighth position and a bromine atom at the third position of the imidazo ring, makes it a subject of interest in medicinal chemistry. This compound exhibits a range of biological activities, particularly in anticancer and antimicrobial research.
Structural Characteristics
The structural features of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Formula | C₁₀H₈BrN₃ |
| Molecular Weight | 252.09 g/mol |
| Functional Groups | Imidazole and pyridine rings |
| Substituents | Ethyl group (C₂H₅) at position 8, Bromine (Br) at position 3 |
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridines, including this compound, show significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A study reported that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria and fungi.
- Research Findings : In vitro assays demonstrated that this compound showed promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM . This suggests potential as a lead compound for developing new anti-TB agents.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been explored for various other biological activities:
- Anti-inflammatory Effects : Some studies have indicated that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity linked to inflammation and immune response.
- DNA Interaction : Some studies suggest that it may intercalate with DNA, leading to cytotoxic effects against cancer cells.
Summary of Research Findings
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HeLa cells | Micromolar range | Apoptosis induction |
| Antimicrobial | M. tuberculosis | 0.03 - 5.0 µM | Inhibition of bacterial growth |
| Anti-inflammatory | Various cytokines | Not specified | Cytokine inhibition |
| Neuroprotective | Neuronal cells | Not specified | Oxidative stress protection |
Comparison with Similar Compounds
Halogenation Patterns
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine: Substituents: Bromo (C3), chloro (C6).
Physicochemical Properties
Notes:
- The ethyl group in the target compound likely lowers melting points compared to aromatic substituents (e.g., benzoyl in 2e) due to reduced crystallinity.
- Bromine at C3 may increase molecular weight (265.03 g/mol for similar bromo analogs ) and alter π-stacking interactions.
Antifungal Potential
- TOSMIC-Tethered Imidazo[1,2-a]pyridines (e.g., Compound 12): Activity: Inhibits Aspergillus fumigatus and Candida albicans via Lanosterol 14α-demethylase (CYP51) binding . Comparison: Bromine at C3 in our compound may enhance halogen bonding with fungal CYP51, similar to compound 12’s bromo substituents .
Receptor Binding and Selectivity
- Imidazo[1,2-a]pyridines with C3 Methyl Groups :
ADME and Drug-Likeness
Lipinski’s Rule Compliance :
Metabolic Stability :
- Ethyl groups are metabolically stable compared to esters (e.g., ethoxycarbonyl in ), reducing susceptibility to hydrolysis.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-8-ethylimidazo[1,2-a]pyridine and its derivatives?
- Methodological Answer : A common approach involves one-pot multicomponent reactions using halogenated pyridine precursors. For example, 2-aminopyridine derivatives can react with brominated ketones or aldehydes in the presence of catalysts like iodine or copper. Ethyl groups may be introduced via alkylation or Suzuki coupling post-synthesis. Structural confirmation relies on NMR (<sup>1</sup>H and <sup>13</sup>C), IR, and HRMS to verify purity and substituent positions .
- Key Reaction Conditions :
- Solvents: Ethanol, DMSO, or acetonitrile under reflux.
- Catalysts: NaHCO3 or Cu(I) for cross-coupling .
- Example : Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol at reflux to yield 6-bromoimidazo[1,2-a]pyridine derivatives .
Q. How are spectroscopic techniques employed to characterize imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- <sup>1</sup>H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, ethyl group signals at δ 1.2–1.4 ppm) .
- <sup>13</sup>C NMR : Confirms carbon backbone (e.g., carbonyl carbons at δ 160–170 ppm, brominated carbons at δ 110–120 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass for C9H10BrN3 derivatives) .
- IR : Detects functional groups (e.g., C-Br stretches at 550–600 cm<sup>−1</sup>) .
Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance:
- Anticancer Activity : Substituents like electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity. IC50 values against HepG2 and MCF-7 cells range from 11–91 μM .
- Anti-inflammatory Effects : Derivatives inhibit pro-fibrotic pathways in vitro and in vivo .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo at C3, ethyl at C8) influence the bioactivity of imidazo[1,2-a]pyridines?
- Methodological Answer :
- Steric and Electronic Effects : Bromine at C3 increases electrophilicity, enhancing DNA binding. Ethyl at C8 improves lipophilicity, aiding membrane penetration .
- SAR Studies : Para-substituted nitro groups show higher anticancer activity than ortho-substituted analogs due to reduced steric hindrance .
- Data Table :
| Substituent Position | Bioactivity (IC50, μM) | Mechanism |
|---|---|---|
| C3-Br, C8-Ethyl | 11–13 (HepG2) | Apoptosis |
| C2-NO2 | >50 (HepG2) | Weak binding |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridines?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents. For example, nitro groups at C7 reduce activity due to unfavorable charge distribution .
- Comparative Bioassays : Test analogs under standardized conditions (e.g., MTT assays in identical cell lines) to isolate substituent effects .
- Crystallography : X-ray diffraction reveals intermolecular interactions (e.g., π-stacking in 3-bromo derivatives enhances stability) .
Q. How can advanced spectroscopic methods elucidate photophysical properties of halogenated imidazo[1,2-a]pyridines?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure λmax in ethanol (e.g., 366 nm for brominated derivatives) to assess excited-state dipole moments .
- Solvatochromism : Vary solvent polarity (e.g., DMSO vs. hexane) to study ground vs. excited-state dipole moments .
- TD-DFT Calculations : Correlate experimental λmax with theoretical transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
